4-Bromo-2-methoxypyridine-3-boronic acid
Description
Significance of Pyridine-Based Chemical Scaffolds in Research
The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of biologically active compounds and functional materials. nih.govnih.gov Its presence is notable in numerous pharmaceuticals, agrochemicals, and natural products, including alkaloids and vitamins. nih.govresearchgate.netrsc.org The nitrogen atom in the pyridine ring imparts unique properties, such as basicity, water solubility, and the ability to form hydrogen bonds, which are often crucial for the biological activity and pharmacokinetic properties of drug molecules. nih.gov The versatility of the pyridine scaffold, allowing for a wide range of substitutions and modifications, has made it a "privileged scaffold" in medicinal chemistry, consistently incorporated into FDA-approved drugs. nih.govresearchgate.net Consequently, the development of synthetic methods to create diverse pyridine derivatives remains a highly active area of research. researchgate.net
Overview of Organoboron Compounds as Versatile Synthetic Reagents
Organoboron compounds, particularly boronic acids and their esters, have become indispensable tools in organic synthesis. numberanalytics.com Their stability, low toxicity compared to other organometallic reagents, and versatile reactivity have cemented their importance in the construction of complex molecules. fiveable.menih.gov These compounds are characterized by a carbon-boron bond and are widely used as intermediates for creating new carbon-carbon and carbon-heteroatom bonds. fiveable.meslideshare.net
The history of boronic acids dates back to 1860, when Edward Frankland first reported the synthesis of ethylboronic acid. molecularcloud.orgwikipedia.orgwiley-vch.de However, it was the pioneering work of Herbert C. Brown in the mid-20th century on hydroboration reactions that truly unlocked the synthetic potential of organoboranes. numberanalytics.com A pivotal moment in the evolution of boronic acid chemistry was the development of the Suzuki-Miyaura cross-coupling reaction in 1979. nih.gov This palladium-catalyzed reaction between an organoboron compound and an organic halide has become one of the most powerful methods for forming C-C bonds, revolutionizing the synthesis of biaryls and other conjugated systems. numberanalytics.comnih.gov The significance of this reaction was recognized with the 2010 Nobel Prize in Chemistry.
Aryl- and heteroarylboronic acids are primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. fiveable.me In this process, the organoboron compound acts as the nucleophilic partner, transferring its organic group to the palladium center in a key step known as transmetalation. nih.govwikipedia.org The reaction cycle also involves the oxidative addition of an organic halide to the palladium catalyst and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. nih.gov The reactivity of boronic acids can be influenced by the electronic and steric nature of the substituents on the aromatic or heteroaromatic ring. While many boronic acids are stable and easy to handle, some heteroarylboronic acids can be prone to decomposition, such as protodeboronation, under the reaction conditions. nih.gov
Positioning of 4-Bromo-2-methoxypyridine-3-boronic Acid within Heterocyclic Boronic Acid Research
Within the broad class of heteroarylboronic acids, this compound emerges as a strategically important building block. Its unique substitution pattern offers significant potential for the synthesis of highly functionalized pyridine derivatives.

The pyridine ring system is inherently electron-deficient, which influences its reactivity. The nitrogen atom can also act as a ligand, sometimes complicating metal-catalyzed reactions. rsc.org The strategic placement of substituents is therefore crucial for directing synthetic transformations. In the case of this compound, the molecule possesses three distinct functional handles: a boronic acid at the 3-position, a bromine atom at the 4-position, and a methoxy (B1213986) group at the 2-position. This arrangement allows for a series of selective and sequential cross-coupling reactions. The boronic acid group can participate in a Suzuki-Miyaura coupling, while the bromo substituent provides a handle for a subsequent, different cross-coupling reaction. The methoxy group, an electron-donating group, can also influence the reactivity of the pyridine ring.
The focus on halogenated and alkoxy-substituted pyridine boronic acids stems from their utility as versatile intermediates in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. Halogen atoms, such as bromine, are excellent leaving groups in a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities. organic-chemistry.org Alkoxy groups, like the methoxy group, can modulate the electronic properties of the pyridine ring and can also be targets for further synthetic transformations, such as ether cleavage to reveal a reactive hydroxyl group. The combination of these functionalities on a single pyridine boronic acid scaffold, as seen in this compound, provides a powerful platform for the rapid generation of molecular diversity, a key strategy in drug discovery and the development of new materials.
Properties
IUPAC Name |
(4-bromo-2-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO3/c1-12-6-5(7(10)11)4(8)2-3-9-6/h2-3,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZNRRMLPZCDET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1OC)Br)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BBrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 4 Bromo 2 Methoxypyridine 3 Boronic Acid
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction serves as a powerful tool for the construction of biaryl and heteroaryl structures. The reactivity of 4-Bromo-2-methoxypyridine-3-boronic acid in these transformations is influenced by the interplay of its substituents and the specific reaction conditions employed.
Scope and Limitations with Various Organic Electrophiles (Aryl Halides, Heteroaryl Halides, Triflates)
While specific experimental data for the coupling of this compound with a wide array of electrophiles is not extensively documented in readily available literature, its reactivity can be inferred from studies on structurally similar compounds, such as 2-methoxypyridine-3-boronic acid. Computational studies have explored the energetics of the reaction between 2-methoxypyridine-3-boronic acid and 5-bromopyrimidine, indicating the thermodynamic feasibility of such couplings. This suggests that this compound is a viable coupling partner for various heteroaryl halides.
The general scope of Suzuki-Miyaura reactions with pyridine (B92270) boronic acids extends to a range of aryl halides (bromides and iodides) and, with appropriate catalyst systems, the less reactive aryl chlorides. Aryl triflates are also effective electrophiles in these couplings. The presence of both a bromo and a methoxy (B1213986) substituent on the pyridine ring of the target compound introduces electronic and steric factors that can modulate its reactivity with these different classes of electrophiles.
The following table outlines the expected reactivity with various organic electrophiles, based on general principles of Suzuki-Miyaura reactions involving pyridine boronic acids.
| Organic Electrophile | Expected Reactivity | Notes |
| Aryl Iodides | High | Generally the most reactive aryl halides in Suzuki-Miyaura coupling. |
| Aryl Bromides | Good to High | Commonly used and effective coupling partners. |
| Aryl Chlorides | Moderate | Often require more specialized and active catalyst systems. |
| Heteroaryl Halides | Variable | Reactivity depends on the nature of the heteroaryl ring and the position of the halogen. |
| Aryl Triflates | Good | Effective alternatives to aryl halides, particularly when the corresponding halide is not readily available. |
Influence of the Bromine Substituent on Reactivity in Suzuki Coupling
The bromine atom at the 4-position of the pyridine ring is a key functional handle in the context of Suzuki-Miyaura coupling. Its primary role is as a leaving group in a potential subsequent cross-coupling reaction, allowing for the sequential introduction of different aryl or heteroaryl groups.
In the context of the boronic acid's reactivity, the electron-withdrawing inductive effect of the bromine atom can influence the electronic properties of the pyridine ring. This can impact the transmetalation step of the catalytic cycle. A more electron-deficient boronic acid may exhibit altered reactivity compared to its non-brominated counterpart. However, the primary utility of the bromine substituent lies in its potential for further functionalization of the coupled product. This allows for the synthesis of more complex, polysubstituted pyridine derivatives.
Role of the Methoxy Group in Steric and Electronic Effects
The methoxy group at the 2-position of the pyridine ring exerts both steric and electronic effects that significantly influence the reactivity of this compound in Suzuki-Miyaura coupling.
Electronic Effects: The methoxy group is an electron-donating group through resonance, which increases the electron density of the pyridine ring. This can enhance the nucleophilicity of the organic fragment being transferred from the boron atom, potentially facilitating the transmetalation step.
Steric Effects: The ortho-position of the methoxy group relative to the boronic acid functionality introduces steric hindrance. This can influence the approach of the palladium catalyst and the geometry of the transition state. In some cases, ortho-substituents can lead to lower reaction rates or require more tailored catalyst systems to achieve high efficiency. However, the methoxy group's oxygen atom can also play a beneficial role through chelation with the palladium center, which can stabilize key intermediates in the catalytic cycle and promote the coupling reaction. This directing effect has been observed in related systems and can lead to enhanced reactivity and selectivity. nih.gov
Catalyst Systems and Ligand Design for Enhanced Efficiency
The choice of the palladium catalyst and the associated ligand is crucial for achieving high efficiency in the Suzuki-Miyaura coupling of substituted pyridine boronic acids. For challenging substrates, including those with steric hindrance or specific electronic properties, the development of specialized catalyst systems has been a major focus of research.
Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. The performance of these precursors is highly dependent on the choice of ligand. For the coupling of heteroaryl boronic acids, phosphine-based ligands are widely employed.
Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Fu laboratories (e.g., SPhos, XPhos, RuPhos, and tBu₃P), have proven to be particularly effective for the coupling of challenging substrates, including heteroaryl chlorides. tcichemicals.com These ligands promote the formation of monoligated palladium(0) species, which are highly active in the oxidative addition step.
The following table summarizes catalyst systems commonly used for Suzuki-Miyaura couplings of heteroaryl boronic acids, which would be applicable to this compound.
| Palladium Precursor | Ligand | Typical Substrates |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | Aryl and heteroaryl chlorides, bromides, and triflates |
| Pd(PPh₃)₄ | None (ligand is part of the complex) | Aryl and heteroaryl iodides and bromides |
| PdCl₂(dppf) | dppf | Aryl and heteroaryl bromides |
The design of ligands continues to evolve, with a focus on enhancing catalyst stability, activity, and turnover numbers, thereby enabling reactions under milder conditions and with lower catalyst loadings.
Base Effects and Solvent Systems in Catalytic Turnover
Base Effects: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step. Common inorganic bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The strength and nature of the base can significantly impact the reaction rate and yield. For sensitive substrates, milder bases like potassium fluoride (B91410) (KF) may be employed. The choice of base is often interdependent with the solvent system and the specific substrates being coupled.
Solvent Systems: A variety of solvents can be used for Suzuki-Miyaura reactions, ranging from polar aprotic solvents like dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) to alcoholic solvents or aqueous mixtures. The solvent must be capable of dissolving the reactants and the catalyst system to a sufficient extent. The use of aqueous solvent mixtures can often accelerate the reaction rate. The selection of the optimal solvent system is crucial for achieving high catalytic turnover and preventing side reactions such as protodeboronation.
The following table provides examples of commonly used base and solvent combinations for Suzuki-Miyaura reactions of heteroaryl boronic acids.
| Base | Solvent(s) |
| K₂CO₃, Na₂CO₃ | Dioxane/H₂O, Toluene/Ethanol/H₂O, DMF |
| K₃PO₄ | Dioxane, Toluene |
| Cs₂CO₃ | Dioxane, THF |
| KF | THF |
Mechanistic Pathways in Cross-Coupling Involving Pyridine Boronic Acids
The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic electrophile (e.g., an aryl halide) to a palladium(0) complex. This step forms a palladium(II) intermediate. The rate of this step is dependent on the nature of the leaving group on the electrophile, with the reactivity order typically being I > Br > OTf > Cl.
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium(II) center. Prior to this, the boronic acid is activated by a base to form a more nucleophilic boronate species. The boronate then reacts with the palladium(II) complex, displacing the halide or triflate and forming a diorganopalladium(II) intermediate. For pyridine boronic acids, the nitrogen atom can potentially coordinate to the palladium center, influencing the rate and outcome of this step.
Reductive Elimination: In the final step, the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond of the product. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Oxidative Addition to Metal Centers
The catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex, typically L₂Pd(0) where L is a phosphine ligand. youtube.comuvic.ca This step involves the cleavage of the carbon-bromine bond of this compound and its addition to the palladium center, which is consequently oxidized from Pd(0) to Pd(II). youtube.com The product is an arylpalladium(II) halide complex, [ArPd(X)L₂].
The rate and success of this step are influenced by several factors, including the nature of the halide, the electronic properties of the aryl group, and the steric hindrance around the reaction center. uvic.canih.gov For halopyridines, the position of the halide and the nature of other substituents on the ring are crucial. nih.govbeilstein-journals.org In the case of this compound, the C-Br bond at the 4-position is the site of oxidative addition. The electronic effects of the electron-donating methoxy group at the 2-position and the electron-withdrawing boronic acid group at the 3-position modulate the electron density of the pyridine ring, thereby influencing the kinetics of the oxidative addition. nih.gov Studies on substituted 2-halopyridines have shown that the steric influence of substituents can be significant. nih.gov While this compound is a 4-halopyridine, the general principle that substituents dictate reactivity holds true. The use of bulky, electron-rich phosphine ligands can promote the formation of highly reactive, monoligated Pd(0)L species, which are often necessary for the activation of more challenging aryl halides. uvic.ca
Transmetalation Step: Transfer of the Pyridyl Moiety from Boron to Palladium
Following oxidative addition, the transmetalation step occurs. In this phase, the organic group from the organoboron reagent is transferred to the arylpalladium(II) complex, displacing the halide. libretexts.orgyoutube.com This process results in the formation of a diorganopalladium(II) intermediate, [ArPd(R')L₂]. The mechanism of transmetalation has been a subject of extensive study, with two primary pathways proposed. nih.gov
The Boronate Pathway : This pathway involves the activation of the boronic acid by a base (like carbonate or hydroxide) to form a more nucleophilic boronate species, [R'B(OH)₃]⁻. nih.govprinceton.edu This anionic boronate then reacts with the arylpalladium(II) halide complex. nih.gov
The Oxo-Palladium Pathway : In this alternative, the base reacts with the arylpalladium(II) halide complex to form a more nucleophilic arylpalladium(II) hydroxide (B78521) complex, [ArPd(OH)L₂]. nih.govprinceton.edu This complex then reacts with the neutral boronic acid. nih.gov
Studies suggest that for reactions conducted with weak bases in aqueous solvent mixtures, the pathway involving the reaction between a palladium hydroxo complex and the boronic acid is kinetically favored. nih.gov The presence of a base is universally acknowledged as crucial for the transmetalation step to proceed efficiently. princeton.eduyoutube.comyoutube.com The choice of base and solvent can significantly impact the reaction's outcome. nbinno.com
Reductive Elimination to Form the C-C Bond
The final step of the catalytic cycle is reductive elimination. youtube.comyoutube.com In this step, the two organic moieties (the pyridyl group from the initial substrate and the R' group from the boronic acid partner) on the diorganopalladium(II) intermediate couple to form a new carbon-carbon bond. youtube.com This process regenerates the catalytically active palladium(0) species, which can then enter another catalytic cycle. youtube.com
For reductive elimination to occur, the diorganopalladium(II) complex typically needs to adopt a cis configuration to bring the two organic groups into proximity. youtube.com The rate of reductive elimination is generally fast for biaryl products. youtube.com The electronic and steric characteristics of the ligands on the palladium and the two organic groups influence the rate of this step.
Competing Side Reactions and Their Suppression
While the Suzuki-Miyaura coupling is highly efficient, several side reactions can occur, reducing the yield of the desired product. Understanding and mitigating these pathways is essential for successful synthesis.
Protodeboronation Pathways
Protodeboronation is a significant decomposition pathway for many organoboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This is particularly problematic for certain heteroarylboronic acids. ed.ac.uk The stability of pyridylboronic acids towards protodeboronation is highly dependent on the position of the boronic acid group on the pyridine ring.
Extensive research, including kinetic studies using NMR, has shown that 2-pyridylboronic acids are highly susceptible to rapid protodeboronation, especially at neutral pH. acs.orgresearchgate.netnih.gov In stark contrast, 3- and 4-pyridylboronic acids are significantly more stable. ed.ac.ukacs.orgresearchgate.netnih.gov this compound, being a 3-pyridylboronic acid derivative, is therefore expected to exhibit considerable stability against this side reaction. This stability is a key advantage for its use in cross-coupling reactions.
Homocoupling of Boronic Acid Partners
An alternative mechanism, which can occur even in the absence of oxygen, involves a protonolysis/second transmetalation sequence. thieme-connect.com This pathway has been observed to be more significant with electron-deficient arylboronic acids. thieme-connect.com The propensity of this compound to undergo homocoupling would depend on the specific reaction conditions, including the catalyst system, base, and the electronic nature of its coupling partner.
Palladium Deactivation and Ligand Degradation
The stability and activity of the palladium catalyst are paramount for a successful cross-coupling reaction. Catalyst deactivation can occur through several pathways. The presence of oxygen can lead to the formation of inactive palladium oxides. nbinno.com Impurities in the starting materials or solvents can also act as catalyst poisons. nbinno.com
For pyridine-containing substrates, the lone pair of electrons on the nitrogen atom can coordinate to the palladium center. nih.gov This coordination can sometimes lead to the formation of stable, off-cycle complexes, effectively inhibiting the catalyst. The choice of ligand is critical in preventing such deactivation. Bulky and electron-rich phosphine ligands can stabilize the active palladium species, promote the desired catalytic steps, and prevent catalyst aggregation or degradation. rsc.orgscite.ai However, the ligands themselves can degrade under harsh reaction conditions, highlighting the importance of optimizing temperature and reaction time. nbinno.com
Table of Compounds
Other Cross-Coupling Reactions (e.g., Nickel-Catalyzed Couplings)
While palladium catalysis is prevalent, this compound is also a potential substrate for other transition-metal-catalyzed cross-coupling reactions, notably those employing nickel. Nickel catalysts offer a distinct reactivity profile, often at a lower cost, and can be particularly effective for activating challenging substrates.
Nickel(0) complexes, typically stabilized by phosphine ligands, can engage in catalytic cycles similar to palladium. For a molecule like this compound, nickel catalysis could theoretically proceed via two main pathways: activation of the C-Br bond or activation of the C-B bond.
In a typical nickel-catalyzed Suzuki-Miyaura type reaction, the catalytic cycle would involve the oxidative addition of the nickel(0) catalyst into the C-Br bond of an aryl halide partner. Subsequently, transmetalation with the boronic acid, facilitated by a base, transfers the pyridyl group to the nickel center. Reductive elimination then yields the biaryl product and regenerates the active Ni(0) catalyst. Research on nickel-catalyzed decarbonylative cross-coupling of arylboronic acids with aromatic esters has shown that various substituted arylboronic acids, including those with electron-withdrawing groups, are viable coupling partners. nih.gov
Alternatively, the C-Br bond of this compound itself can be the target of nickel-catalyzed cross-coupling. Nickel catalysts are well-suited for coupling aryl bromides with a range of partners, including other organometallic reagents or even alkyl bromides through reductive cross-coupling protocols. nih.gov For instance, studies have demonstrated the successful nickel-catalyzed coupling of (hetero)aryl bromides with alkyl bromides using picolinamide (B142947) ligands, a method tolerant of various functional groups. nih.gov A novel mechanism involving bromine radical transfer has also been explored in photocatalyzed Suzuki-Miyaura reactions, facilitating the activation of alkyl boronic acids for coupling with aryl bromides. rsc.org
The choice of ligand is critical in modulating the reactivity and stability of the nickel catalyst. Ligands such as tricyclohexylphosphine (B42057) (PCy₃) or N-heterocyclic carbenes (NHCs) are commonly employed to promote these transformations. nih.gov
| Substrate 1 | Substrate 2 | Catalyst System | Reaction Type | Reference |
|---|---|---|---|---|
| Aryl Bromide | Cyclopropyl Bromide | Ni(II) precatalyst / Picolinamide ligand | Reductive Cross-Coupling | nih.gov |
| Ethyl Benzo[h]quinoline-10-carboxylate | Phenylboronic Acid | Ni(COD)₂ / PCy₃ | Decarbonylative Cross-Coupling | nih.gov |
| Aryl Bromide | Alkyl Boronic Acid | Photocatalyst / Nickel-complex | Suzuki-Miyaura Cross-Coupling | rsc.org |
Reactivity at the Boronic Acid Moiety (beyond cross-coupling)
The boronic acid functional group of this compound readily undergoes esterification with diols, most commonly to form pinacol (B44631) esters. This reaction is typically an equilibrium process driven to completion by the removal of water, often using a dehydrating agent like magnesium sulfate (B86663) or by azeotropic distillation. The resulting boronate esters, such as the pinacol ester, are generally more stable, less polar, and easier to purify by chromatography than the parent boronic acids. orgsyn.org They are also less prone to dehydration to form boroxines (anhydrides). orgsyn.org The formation of these esters is a standard procedure for protecting the boronic acid moiety or for modifying its reactivity and solubility. arkat-usa.orggoogle.com
Boronic acids can also exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. The formation of boroxine (B1236090) from 3-pyridylboronic acid has been well-documented. orgsyn.org This dehydration is often reversible upon the addition of water. Commercial samples of boronic acids frequently contain varying amounts of their corresponding anhydrides. tcichemicals.com
Boronic acids are known for their ability to form reversible covalent complexes with 1,2- and 1,3-diols in aqueous solutions. nih.govnih.gov This interaction is fundamental to their use in sensors and biomaterials. The reaction involves the formation of a five- or six-membered cyclic boronate ester. The stability of this complex is highly dependent on the pH of the solution, the structure of the diol, and the pKa of the boronic acid. nih.govresearchgate.net
The binding process involves an equilibrium between the neutral, trigonal boronic acid and the anionic, tetrahedral boronate. The tetrahedral form is generally more reactive towards diols. mdpi.com Therefore, the complexation is typically more favorable at pH values near or above the pKa of the boronic acid. The electronic nature of the pyridine ring in this compound, influenced by the methoxy and bromo substituents, will affect its pKa and thus its binding affinity for various diols. mdpi.com Studies on the complexation of various boronic acids with diols like fructose, glucose, and sorbitol have provided a quantitative basis for understanding these structure-reactivity relationships. nih.gov Catechols generally form much more stable complexes with boronic acids compared to aliphatic diols. manchester.ac.uk
Reactivity at the Bromine Moiety (e.g., further cross-coupling, nucleophilic aromatic substitution)
The bromine atom at the C4 position of the pyridine ring is a versatile handle for further functionalization. As discussed in section 3.4, this C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions.
Recent studies have shown that methoxypyridines can undergo nucleophilic amination, displacing the methoxy group. ntu.edu.sg However, displacement of a halide is typically more facile. The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge from the incoming nucleophile is stabilized by the aromatic system and the electron-withdrawing substituents. nih.gov The feasibility of an SNAr reaction at the C4-bromo position would depend on the strength of the nucleophile and the reaction conditions employed.
Reactivity at the Pyridine Nitrogen (e.g., N-oxidation, coordination chemistry)
The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base, a nucleophile, and a ligand in coordination chemistry.
N-oxidation: The pyridine nitrogen can be oxidized to form the corresponding pyridine-N-oxide. wikipedia.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, often with a catalyst, or peroxy acids like peroxybenzoic acid. wikipedia.orgtamu.edu The resulting N-oxide has significantly altered electronic properties. The N-O bond introduces a dipole and alters the reactivity of the pyridine ring towards electrophilic and nucleophilic substitution. wikipedia.org For example, N-oxidation can facilitate substitution at the C4 position by activating it towards nucleophilic attack. wikipedia.org The presence of the methoxy and bromo-substituents will influence the rate and outcome of the N-oxidation reaction. researchgate.net
Coordination Chemistry: The pyridine nitrogen atom is a well-established ligand for a wide range of metal ions. It can coordinate to transition metals to form stable complexes. While the boronic acid moiety itself can also interact with metal centers, the pyridine nitrogen provides a distinct and strong binding site. The coordination of the nitrogen atom can influence the reactivity of the other functional groups on the ring. The ability of substituted pyridines, including pyridine-N-oxides, to act as chelating agents has been explored, for instance, in the context of iron mobilization. nih.gov The boronate form of the molecule, R-B(OH)₃⁻, has also been studied for its coordination properties, adding another layer of potential complexity to its interaction with metal centers. mdpi.com
| Functional Group | Reaction Type | Key Features | Potential Products/Intermediates |
|---|---|---|---|
| Boronic Acid | Esterification | Reaction with diols (e.g., pinacol) | Boronate esters |
| Boronic Acid | Complexation | Reversible binding with polyols, pH-dependent | Cyclic boronate esters |
| Bromine | Cross-Coupling | Ni- or Pd-catalyzed C-C bond formation | Biaryl compounds |
| Bromine | Nucleophilic Aromatic Substitution | Requires strong nucleophile and activation | 4-substituted pyridine derivatives |
| Pyridine Nitrogen | N-Oxidation | Reaction with peroxy acids or H₂O₂ | Pyridine-N-oxide derivative |
| Pyridine Nitrogen | Coordination | Acts as a ligand for metal ions | Metal complexes |
Applications in Complex Molecule Synthesis and Chemical Research
Construction of Biaryl and Heterobiaryl Scaffolds
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, and arylboronic acids are key substrates in this process. fujifilm.com 4-Bromo-2-methoxypyridine-3-boronic acid is engineered to participate in these reactions, enabling the efficient synthesis of biaryl and heterobiaryl compounds, which are structures of significant interest in medicinal chemistry. fujifilm.comnih.gov The boronic acid at the C3 position serves as the primary reactive handle for the initial Suzuki coupling, while the bromo group at the C4 position remains available for subsequent transformations. nih.gov
The synthesis of bipyridines and other pyridine-pyridine conjugates is of great importance, as these motifs are found in numerous ligands, functional materials, and biologically active molecules. This compound can be effectively coupled with various halo-pyridines to generate these scaffolds. In a typical Suzuki-Miyaura reaction, the boronic acid moiety of the compound reacts with a bromo- or iodo-substituted pyridine (B92270) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction forges a direct link between the two pyridine rings, yielding a substituted bipyridine structure. The presence of the methoxy (B1213986) group and the bromine atom on one of the rings provides further points for modification.
The utility of this compound extends to the synthesis of conjugates where the pyridine ring is linked to other aromatic or heteroaromatic systems. This is critical for generating a wide array of molecular structures for screening in drug discovery and materials science. illinois.edu Research has demonstrated the successful Suzuki-Miyaura coupling of a similar compound, 2-methoxypyridine-3-boronic acid, with 5-bromopyrimidine, showcasing the feasibility of creating pyridine-heteroaryl bonds. illinois.edu By applying this principle, this compound can be reacted with a diverse range of aryl and heteroaryl halides (e.g., bromobenzene, chloropyrazine, bromothiophene) to produce complex conjugates. nih.govdergipark.org.tr The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields for various coupling partners. researchgate.netresearchgate.net
| Coupling Partner | Product Type | Reaction Type |
| 2-Bromopyridine | Pyridine-Pyridine Derivative | Suzuki-Miyaura Coupling |
| 5-Bromopyrimidine | Pyridine-Heteroaryl Conjugate | Suzuki-Miyaura Coupling |
| 4-Chlorotoluene | Pyridine-Aryl Conjugate | Suzuki-Miyaura Coupling |
| 3-Bromothiophene | Pyridine-Heteroaryl Conjugate | Suzuki-Miyaura Coupling |
This table represents illustrative examples of potential reactions based on established Suzuki-Miyaura coupling principles.
Divergent synthesis is a powerful strategy that enables the creation of multiple, structurally distinct products from a single, common starting material by altering reaction conditions. nih.gov this compound is an ideal precursor for such strategies due to its two distinct reactive sites with orthogonal reactivity: the C3-boronic acid and the C4-bromo group. The boronic acid is primed for Suzuki-Miyaura coupling, while the bromo group is also a handle for various palladium-catalyzed reactions but typically requires different conditions to react. nih.gov This allows chemists to selectively address one site while leaving the other intact for a later step, or to choose conditions that favor reaction at one site over the other, thus "diverting" the synthetic pathway to a different class of products. This approach streamlines the synthesis of compound libraries for high-throughput screening.
Strategic Building Block in Multi-Step Organic Syntheses
A key application of this building block is in sequential cross-coupling reactions. nih.gov This strategy leverages the different reactivity of the boronic acid and the bromo group. A typical sequence involves a first Suzuki-Miyaura coupling using the boronic acid group under relatively mild conditions. Once the first aryl or heteroaryl group is installed at the C3 position, the bromo group at C4 can be subjected to a second, distinct cross-coupling reaction (such as another Suzuki, Stille, or Sonogashira coupling) to introduce a second, different substituent. nih.gov This stepwise, site-selective approach allows for the controlled and unambiguous assembly of highly substituted, unsymmetrical biaryl or heterobiaryl compounds from a single starting material. nih.gov It is possible in some cases to perform both coupling steps in a one-pot procedure by adding the second coupling partner and modifying the reaction conditions (e.g., raising the temperature) after the first coupling is complete. nih.gov
The substituted pyridine motif is a common feature in many natural products, particularly alkaloids, which often exhibit significant biological activity. While specific examples of the incorporation of this compound into the total synthesis of a natural product are not detailed in the surveyed literature, its structure makes it a highly attractive intermediate for such endeavors. Synthetic strategies targeting complex natural products often rely on the use of highly functionalized building blocks to construct the core scaffold efficiently. The ability to perform sequential, site-selective couplings with this compound would allow for the rapid assembly of a polysubstituted pyridine core, which could then be elaborated into a final natural product target.
Synthesis of Advanced Synthetic Intermediates
This compound serves as a foundational building block for creating advanced synthetic intermediates, which are crucial precursors in the multi-step synthesis of pharmaceuticals and other high-value organic materials. The primary application of the boronic acid group is in the Suzuki-Miyaura cross-coupling reaction, one of the most powerful methods for forming carbon-carbon bonds. researchgate.net This reaction enables the direct linkage of the pyridine core at the C-3 position with a wide array of aryl or heteroaryl halides.
The resulting 3-aryl-4-bromo-2-methoxypyridine is a significantly more complex intermediate. This new molecule retains the bromo group, which can be used in subsequent transformations such as another cross-coupling reaction (e.g., Sonogashira, Heck, or a second Suzuki-Miyaura coupling), nucleophilic aromatic substitution, or metallation. This stepwise approach provides a controlled and powerful route to elaborate molecular scaffolds that would be difficult to assemble otherwise. The Suzuki-Miyaura reaction is favored for its mild conditions and tolerance of a wide variety of functional groups. nih.gov
The table below illustrates potential Suzuki-Miyaura coupling partners for this compound and the resulting advanced intermediate.
| Coupling Partner (Ar-X) | Resulting Intermediate Core Structure | Potential Subsequent Transformation |
| Phenyl iodide | 4-Bromo-2-methoxy-3-phenylpyridine | Suzuki, Heck, or Buchwald-Hartwig coupling at C-4 |
| 4-Chlorotoluene | 4-Bromo-2-methoxy-3-(p-tolyl)pyridine | Lithiation of bromo group followed by quenching |
| 2-Bromothiophene | 3-(Thiophen-2-yl)-4-bromo-2-methoxypyridine | Nucleophilic substitution of the bromo group |
| Ethyl 4-iodobenzoate | Ethyl 4-(4-bromo-2-methoxypyridin-3-yl)benzoate | Hydrolysis of ester to carboxylic acid |
Development of Novel Heterocyclic Systems
The unique substitution pattern of this compound is particularly advantageous for the development of novel and complex heterocyclic frameworks. It provides multiple reaction handles to build intricate molecular diversity around the central pyridine ring.
Access to Highly Functionalized Pyridine Derivatives
The synthesis of highly functionalized pyridine derivatives is a major focus in medicinal chemistry, as the pyridine ring is a common motif in drug molecules. rsc.org this compound is an ideal starting material for this purpose due to the orthogonal reactivity of its C-B and C-Br bonds. Generally, under standard palladium-catalyzed Suzuki-Miyaura conditions, the boronic acid is more reactive than the bromo group. This allows for selective coupling at the C-3 position while preserving the C-4 bromo substituent for a subsequent, different coupling reaction.
This sequential cross-coupling strategy enables the programmed introduction of two different substituents at the C-3 and C-4 positions. For instance, an initial Suzuki-Miyaura reaction can be performed at the C-3 position, followed by a second Suzuki-Miyaura, Sonogashira, or Heck reaction at the C-4 position. This approach has been widely used in the synthesis of biaryl compounds and other complex structures. nih.gov The development of highly active palladium catalysts has expanded the scope of these reactions to include challenging nitrogen-containing heterocycles. organic-chemistry.org
Synthesis of Fused Heterocyclic Compounds
Beyond simple functionalization, this compound is a precursor for the synthesis of fused heterocyclic systems. These structures, where one or more rings are fused to the initial pyridine core, are of great interest in materials science and medicinal chemistry. The synthesis of such compounds often involves an initial intermolecular cross-coupling reaction followed by an intramolecular cyclization event.
A plausible synthetic strategy to create a fused system, such as a pyrido[4,3-b] nih.govnih.govthiazine (B8601807), involves a two-step sequence. First, the boronic acid at the C-3 position can undergo a Suzuki-Miyaura coupling with an ortho-functionalized aryl halide, for example, 2-aminothiophenol. This step would form the intermediate 3-(2-aminophenylthio)-4-bromo-2-methoxypyridine. The second step would be an intramolecular cyclization, such as a copper or palladium-catalyzed Buchwald-Hartwig amination, where the amine attacks the carbon bearing the bromo group to form the new six-membered thiazine ring. This type of cyclization to form fused pyridines is a known strategy in heterocyclic chemistry. nih.gov The construction of various fused pyridine systems, like pyrazolo-[3,4-b]-pyridines and pyrido-[2,3-d]-pyrimidines, often relies on the cyclization of appropriately substituted pyridine precursors. nih.govmdpi.com
This method provides a convergent and flexible route to complex, rigid polycyclic aromatic systems that are otherwise challenging to synthesize.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies on Electronic Structure
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com In molecules like 4-Bromo-2-methoxypyridine-3-boronic acid, the distribution of these orbitals is influenced by the substituents. The electron-donating methoxy (B1213986) group and the electron-withdrawing bromo group and pyridine (B92270) nitrogen atom create a complex electronic environment. DFT calculations can map the density of these orbitals, showing that the HOMO is typically located on the electron-rich parts of the pyridine ring, while the LUMO may be distributed across the electron-deficient regions and the boronic acid group, priming it for interaction with a metal catalyst in cross-coupling reactions. nih.govresearchgate.net
Table 1: Representative Frontier Molecular Orbital Data for Heterocyclic Boronic Acid Analogs
This table provides illustrative energy values typical for similar aromatic boronic acids, as determined by DFT calculations. The exact values for this compound would require specific computation.
| Parameter | Typical Energy Value (eV) | Significance |
| EHOMO | -6.0 to -7.0 eV | Indicates electron-donating capability. mdpi.com |
| ELUMO | -1.0 to -2.0 eV | Indicates electron-accepting capability. mdpi.com |
| Energy Gap (ΔE) | 4.0 to 5.5 eV | Determines chemical reactivity and stability. mdpi.comresearchgate.net |
Molecular Electrostatic Potential (MESP) surfaces and atomic charge calculations are used to predict the reactive sites within a molecule. nih.govresearchgate.net The MESP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of varying charge. Red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net
For this compound, MESP analysis would likely show a negative potential around the oxygen atom of the methoxy group and the nitrogen of the pyridine ring, indicating these are sites of high electron density. Conversely, the hydrogen atoms of the boronic acid group and the region around the carbon atom bonded to bromine would exhibit a positive potential. Mulliken atomic charge analysis, a method for partitioning the molecular electron density among its atoms, provides quantitative values that support the qualitative MESP map. These calculations help in understanding intermolecular interactions and predicting sites for chemical reactions. researchgate.net
Mechanistic Computational Modeling of Reactions
Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions. For boronic acids, which are key reagents in Suzuki-Miyaura cross-coupling, these models can map out the entire catalytic cycle. mdpi.com This involves identifying the structures of intermediates, transition states, and products along the reaction pathway. mdpi.com The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com
A critical application of mechanistic modeling is the calculation of transition states and their associated energy barriers. The transition state is the highest energy point on the reaction coordinate between a reactant and a product, and the energy required to reach it (the activation energy) determines the reaction rate. By employing DFT calculations, researchers can model the geometry and energy of these fleeting structures. nih.gov
Table 2: Illustrative Computational Data for a Generic Suzuki-Miyaura Reaction Step
This table shows hypothetical energy data for the transmetalation step, demonstrating how computational chemistry quantifies reaction pathways.
| Species | Relative Free Energy (kcal/mol) | Description |
| Reactants (Aryl Halide + Pd(0) Complex + Boronate) | 0.0 | Starting point of the reaction coordinate. |
| Oxidative Addition Product | -5.0 to -15.0 | A stable intermediate in the catalytic cycle. mdpi.com |
| Transmetalation Transition State | +15.0 to +25.0 | The highest energy barrier, determining the reaction rate. nih.gov |
| Post-Transmetalation Intermediate | -10.0 to -20.0 | Intermediate prior to the final elimination step. |
| Products | -25.0 to -40.0 | The thermodynamically favorable final state. |
Computational models are instrumental in predicting and explaining the selectivity of chemical reactions. rsc.org Regioselectivity refers to the preference for a reaction to occur at one position on a molecule over another. In this compound, there are multiple potential reactive sites. While the C-B bond is designed for cross-coupling, other reactions could potentially occur at different positions. DFT calculations of activation energy barriers for reactions at different sites can predict the most likely outcome. nih.gov For instance, the electronic effects of the methoxy and bromo substituents can be computationally modeled to explain why a catalyst preferentially interacts with the boronic acid group.
Stereospecificity, the control of the stereochemical outcome of a reaction, is also amenable to computational study. While the core of this compound is planar, reactions involving this substrate could create new stereocenters. Computational modeling, particularly distortion-interaction analysis, can reveal the subtle energetic preferences that lead to the formation of one stereoisomer over another by analyzing the strain energy in transition states. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. For a molecule like this compound, rotation around the C-C and C-O single bonds can lead to various stable conformers. The boronic acid group, in particular, can adopt different orientations relative to the pyridine ring. Theoretical calculations can determine the geometry and relative stability of these conformers. nih.gov Identifying the lowest energy (most stable) conformer is important because it is often the most populated state and the one that participates in chemical reactions.
Molecular Dynamics (MD) simulations extend this analysis by modeling the movement of atoms and molecules over time. nih.gov An MD simulation can show how this compound behaves in a solvent, how it rotates and vibrates, and how it might approach and interact with a catalyst or another reactant. This provides a dynamic picture of the molecule's behavior that is not captured by static DFT calculations, offering deeper insight into the factors that govern its reactivity in a realistic chemical environment.
Prediction of Spectroscopic Properties (e.g., NMR, IR, Raman)
Theoretical and computational chemistry offers powerful tools for the prediction of the spectroscopic properties of molecules such as this compound. These methods, particularly Density Functional Theory (DFT), allow for the calculation of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) absorption frequencies, and Raman scattering activities. researchgate.netresearchgate.net These predictions are invaluable for the interpretation of experimental spectra and for the structural elucidation of new compounds.
The process typically involves optimizing the molecular geometry of the compound in a simulated environment. Following optimization, the spectroscopic properties are calculated using specific theoretical models. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for the prediction of NMR chemical shifts (¹H and ¹³C). researchgate.net Vibrational frequencies (IR and Raman) are determined by calculating the second derivatives of the energy with respect to the atomic coordinates. researchgate.net
The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. The B3LYP hybrid functional is a widely used method that often provides a good balance between accuracy and computational cost for organic molecules. researchgate.netresearchgate.net The choice of basis set, such as the 6-311++G(d,p) basis set, is also crucial as it describes the distribution of electrons around the atoms. researchgate.netresearchgate.net
It is important to note that the predicted values are often for the gaseous phase and may need to be scaled or corrected to match experimental data, which are typically recorded in a solvent. researchgate.net The comparison between theoretical and experimental spectra can help in the definitive assignment of spectral peaks to specific atomic nuclei or vibrational modes within the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H (pyridine ring) | 8.15 | - |
| H (pyridine ring) | 7.40 | - |
| H (methoxy) | 3.95 | - |
| H (boronic acid) | 5.50 (broad) | - |
| C (pyridine ring, C-Br) | - | 110.2 |
| C (pyridine ring, C-B) | - | 125.8 |
| C (pyridine ring, C-O) | - | 162.5 |
| C (pyridine ring) | - | 148.7 |
| C (pyridine ring) | - | 115.3 |
| C (methoxy) | - | 55.8 |
Note: This table is for illustrative purposes, showing the type of data that can be generated through computational methods. The values are hypothetical and based on typical ranges for similar structures.
Table 2: Predicted IR and Raman Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity (Å⁴/amu) |
| O-H stretch (boronic acid) | 3450 | Low |
| C-H stretch (aromatic) | 3100 | Medium |
| C-H stretch (methoxy) | 2950 | Medium |
| C=N stretch (pyridine) | 1610 | High |
| C=C stretch (pyridine) | 1580 | High |
| B-O stretch | 1350 | Medium |
| C-O stretch (methoxy) | 1250 | Medium |
| C-Br stretch | 680 | Low |
Note: This table is for illustrative purposes, showing the type of data that can be generated through computational methods. The values are hypothetical and based on typical ranges for similar structures. researchgate.netias.ac.in
Theoretical Models for Molecular Interactions (e.g., with conceptual biomolecules, avoiding clinical relevance)
Computational modeling can provide significant insights into the potential non-covalent interactions between this compound and conceptual biomolecular structures. These studies are fundamental in understanding the principles of molecular recognition.
Binding Site Analysis (theoretical frameworks)
Theoretical binding site analysis involves docking the small molecule, in this case, this compound, into a cavity of a conceptual biomolecule. Computational programs can identify potential binding pockets and predict the most favorable binding pose of the ligand. biorxiv.org The analysis of these docked poses reveals key interactions that contribute to the binding affinity. nih.gov
The binding site is often characterized by a specific arrangement of amino acid residues that can form favorable interactions with the ligand. nih.gov For a molecule like this compound, the pyridine ring, the methoxy group, the bromo substituent, and the boronic acid moiety can all participate in various interactions. The analysis helps in understanding the steric and electronic complementarity between the ligand and the binding site. nih.gov
Intermolecular Forces (Hydrogen Bonding, Van der Waals, Electrostatic)
The stability of the interaction between this compound and a conceptual biomolecular target is governed by a combination of intermolecular forces.
Hydrogen Bonding: The boronic acid group is a key functional group capable of acting as both a hydrogen bond donor (from the -OH groups) and a hydrogen bond acceptor (at the oxygen atoms). The nitrogen atom in the pyridine ring and the oxygen of the methoxy group can also act as hydrogen bond acceptors. nih.gov These interactions are highly directional and play a crucial role in determining the specificity of binding.
Van der Waals Forces: These are non-specific attractive or repulsive forces between atoms. The pyridine ring of this compound can engage in π-π stacking interactions with aromatic residues (like phenylalanine, tyrosine, or tryptophan) in a binding pocket. The bromo-substituent can also contribute to halogen bonding, a specific type of Van der Waals interaction. nih.gov
Electrostatic Interactions: The distribution of electron density in this compound results in a specific molecular electrostatic potential (MEP). researchgate.net Regions with negative potential (around the nitrogen and oxygen atoms) can interact favorably with positively charged residues (like lysine (B10760008) or arginine), while regions with positive potential can interact with negatively charged residues (like aspartate or glutamate). biorxiv.org
Future Directions and Emerging Research Avenues
Expanding the Scope of Cross-Coupling Methodologies
Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are the primary application for pyridine (B92270) boronic acids. wikipedia.orggoogle.com Future developments are centered on creating more sustainable and efficient catalytic systems and adapting these reactions to modern process technologies.
Another burgeoning area is the use of photoredox catalysis to activate boronic acids. nih.govrsc.org This approach uses visible light to generate carbon-centered radicals from boronic acids under exceptionally mild conditions. nih.govacs.org Researchers have developed dual catalytic systems that combine a photocatalyst with a Lewis base, which forms a redox-active complex with the boronic acid or its boroxine (B1236090) trimer, facilitating single-electron oxidation. nih.gov Notably, this has been achieved using not only expensive iridium-based photocatalysts but also more sustainable organic dyes and bio-inspired flavin photocatalysts, which can operate in aqueous media. rsc.orgacs.org Pyridine N-oxides have also been presented as a simple and robust catalyst for the photoinduced generation of carbon radicals from boronic acids. digitellinc.com This photocatalytic strategy expands the reactivity of boronic acids beyond traditional two-electron cross-coupling pathways. nih.gov
| Catalytic System | Metal/Catalyst Type | Key Advantages | Relevant Compounds |
| Traditional | Palladium (e.g., Pd(dppf)Cl₂) | Well-established, high efficiency, broad scope. nih.govnih.gov | 4-Bromo-2-methoxypyridine-3-boronic acid, Aryl halides |
| Earth-Abundant Metal | Nickel, Iron | Lower cost, greater natural abundance, novel reactivity. acs.orgacs.org | Heteroaryl boronic acids, Cinacalcet |
| Photoredox (Metal) | Iridium-based complexes | Mild reaction conditions, radical generation. rsc.org | Alkyl boronic esters, Aryl boronic acids |
| Photoredox (Organic) | Acridium-based dyes, Flavins | Metal-free, sustainable, can operate in water. rsc.orgacs.org | Heteroaromatic boronic acids, Michael acceptors |
| Photoredox (Organo) | Pyridine N-oxides | Metal-free, simple, readily available. digitellinc.com | Boronic acids |
This table provides an interactive overview of emerging sustainable catalytic systems for reactions involving boronic acids.
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis for reactions involving boronic acids. datapdf.comfigshare.com This technology is particularly adept at handling unstable intermediates and suppressing side reactions, which are common challenges in boronic acid synthesis via organolithium intermediates. datapdf.comnih.gov By using microreactors, precise control over reaction parameters like temperature and mixing can be achieved, enabling reactions that are difficult to control on a larger scale in batch. organic-chemistry.orgacs.org
For instance, the synthesis of boronic acids often involves a lithiation-borylation sequence where the generated organolithium can be unstable or engage in side reactions. datapdf.com Flow chemistry minimizes these issues by allowing the rapid in-situ generation and immediate consumption of the unstable intermediate, significantly improving yields and purity. datapdf.comnih.govorganic-chemistry.org This approach has been successfully scaled up to produce kilograms of boronic acid starting materials, demonstrating its industrial viability. organic-chemistry.orgacs.org Future research will likely focus on integrating these continuous synthesis methods directly with subsequent cross-coupling steps, creating fully continuous "telescoped" processes from simple starting materials to complex, functionalized pyridine products.
| Feature | Batch Processing | Flow Chemistry |
| Intermediate Handling | Difficult for unstable species, risk of decomposition. | Safe handling of unstable/hazardous intermediates. datapdf.com |
| Side Reactions | Prone to side reactions like protonation and butylation. datapdf.com | Suppression of side reactions due to rapid mixing and quenching. datapdf.comnih.gov |
| Scalability | Often requires re-optimization for scale-up. | More straightforward scale-up, often by running longer or using parallel reactors. organic-chemistry.orgacs.org |
| Temperature Control | Can have hot spots, difficult to maintain homogeneity. | Precise and efficient temperature control. organic-chemistry.org |
| Throughput | Limited by vessel size. | High throughput can be achieved (e.g., 60 g/h). organic-chemistry.org |
This interactive table compares the key features of batch versus flow chemistry for boronic acid synthesis.
Strategies for Enhanced Stability and Reactivity of Pyridine Boronic Acids
A significant challenge, particularly with 2-pyridyl boronic acids, is their inherent instability, which often leads to protodeboronation (loss of the boronic acid group) under reaction conditions. rsc.orgresearchgate.net This instability can hinder their storage and efficient use in cross-coupling reactions. nih.gov Consequently, a key area of research is the development of strategies to enhance their stability without compromising reactivity.
To overcome the instability of boronic acids, they are often converted into more robust derivatives or esters. chem-station.com While pinacol (B44631) esters are common, they are sometimes so stable that subsequent reactions can be difficult. chem-station.com This has spurred the exploration of a diverse arsenal (B13267) of protecting groups that offer varying degrees of stability and can be cleaved under specific, often orthogonal, conditions.
One of the most successful strategies involves the use of N-methyliminodiacetic acid (MIDA) to form MIDA boronates. acs.orgnih.gov These are air-stable, crystalline solids that are unreactive in cross-coupling reactions until the MIDA group is cleaved with a mild aqueous base. nih.govacs.org This allows for a "slow-release" of the reactive boronic acid in situ, which minimizes its decomposition and favors the desired cross-coupling reaction. nih.govnih.gov Other important protecting groups include 1,8-diaminonaphthalene (B57835) (dan) and N-phenyldiethanolamine (PDEA), which stabilize the boronic acid through intramolecular coordination of nitrogen lone pairs to the empty p-orbital of the boron atom. researchgate.netchem-station.comgoogle.com The development of new protecting groups that are stable to a wide range of conditions but can be removed selectively will continue to be a major focus, enabling more complex, multi-step syntheses involving pyridine boronic acid intermediates. google.comresearchgate.net
| Protecting Group | Structure Class | Key Features | Deprotection Condition |
| Pinacol (pin) | Cyclic Boronic Ester | Common, stable to chromatography. chem-station.com | Often used directly; harsh hydrolysis if needed. chem-station.com |
| MIDA | Tricyclic Boronate | Air-stable, crystalline solids; enables slow-release strategy. nih.govacs.orgnih.gov | Mild aqueous base (e.g., K₃PO₄, NaOH). nih.govchem-station.com |
| Diaminonaphthalene (dan) | N,N'-Chelated Boron | Very stable due to N→B coordination. chem-station.comgoogle.com | Acidic hydrolysis. chem-station.com |
| N-Phenyldiethanolamine (PDEA) | N,O-Chelated Boronate | Stabilized by intramolecular N→B dative bond; stable to storage. researchgate.net | Used directly in couplings, often with Cu(I) additive. researchgate.net |
| 2,6-Bis(trifluoromethyl)phenyl | Boronic Ester | Forms water- and air-stable cyclic esters with diols. acs.org | Mild deprotection conditions. acs.org |
This interactive table summarizes various protecting groups for boronic acids and their key characteristics.
An emerging and less conventional research avenue involves harnessing the unique structural properties of boronic acids in the solid state. Boronic acids are known to form well-defined hydrogen-bonded networks and supramolecular structures in their crystalline form. thieme-connect.comnih.gov This organizational capability can be exploited to direct chemical reactions.
Research has demonstrated that organoboron molecules can act as templates or "shepherds" in the solid state, organizing alkene molecules into a specific geometry suitable for regio- and stereoselective [2+2] photocycloadditions. thieme-connect.com In these cases, the boronic acid functionality directs the assembly of reactants within the crystal lattice, leading to quantitative yields of a single product isomer, a level of control often unattainable in solution. While this area is still in its early stages, particularly for pyridine-containing boronic acids, it represents a novel approach to controlling reactivity and selectivity by leveraging non-covalent interactions in the solid state. Future work could explore the solid-state reactivity of this compound itself, potentially leading to novel materials or synthetic pathways.
Advanced Functionalization of the Pyridine Core
While the boronic acid group at the 3-position of this compound is its primary reactive handle for cross-coupling, there is growing interest in methods for the advanced functionalization of the pyridine ring itself. rsc.orgresearchgate.net Direct C–H functionalization has emerged as a powerful, atom-economical strategy to install new groups onto the pyridine core without the need for pre-installed halides or other leaving groups. rsc.orgbeilstein-journals.org
The electron-poor nature of the pyridine ring and the coordinating ability of the nitrogen atom make direct C-H activation challenging. rsc.orgnih.gov However, significant progress has been made in developing transition-metal-catalyzed methods (using Rh, Ir, Pd, etc.) for the regioselective alkylation, arylation, and borylation of pyridine C-H bonds. beilstein-journals.orgacs.org Regioselectivity is a key challenge, and it can often be controlled by the electronic properties of the ring, steric hindrance, or the use of directing groups. nih.govacs.org For example, palladium-catalyzed C-H arylations can be directed to the C3- and C4-positions by avoiding the C2/C6 positions due to electronic repulsion with the nitrogen lone pair. nih.gov Furthermore, templates have been designed that can direct functionalization to the normally less reactive meta-position of a connected aromatic ring by controlling the geometry of a large, cyclophane-like transition state. acs.org Applying these advanced C-H functionalization strategies to an already complex molecule like this compound could open pathways to exceptionally diverse and highly substituted pyridine scaffolds. beilstein-journals.org
Interdisciplinary Research Directions
The utility of this compound extends beyond traditional synthetic chemistry, with potential applications in automated chemical synthesis and high-throughput screening.
The modular nature of this compound makes it an ideal candidate for integration into automated synthesis platforms. These systems utilize iterative coupling of bifunctional building blocks to rapidly generate large libraries of small molecules. chemrxiv.org Boronic acid derivatives, particularly stable forms like N-methyliminodiacetic acid (MIDA) boronates, are central to these strategies. chemrxiv.orgnih.gov The development of automated iterative cross-coupling platforms has dramatically reduced the time required for synthesizing and purifying new compounds. chemrxiv.org
The resulting libraries of diverse pyridine derivatives can then be subjected to high-throughput experimentation (HTS) to discover new lead compounds in drug discovery. researchgate.net HTS campaigns often employ multiple orthogonal methods, such as differential scanning fluorimetry and surface plasmon resonance, to screen for compounds that bind to and inhibit biological targets. researchgate.netnih.gov The pyridine motif is found in a vast number of pharmaceuticals, and HTS is a key tool for identifying new pyridine-based drug candidates. researchgate.netresearchgate.net
Table 1: Example of High-Throughput Screening Data for Pyridine Derivatives
| Compound ID | Target Enzyme | Inhibition (%) at 1 mM | Method |
| C30 | CBS | ~50% | Activity Assay researchgate.net |
| C30 | CSE | ~40% | Activity Assay researchgate.net |
| C31 | CBS | ~40% (at 0.5 mM) | Activity Assay researchgate.net |
| C31 | CSE | ~60% (at 0.5 mM) | Activity Assay researchgate.net |
Addressing Challenges in Scale-Up and Industrial Applicability (academic perspective)
For a building block to be truly useful, its synthesis must be scalable, efficient, and environmentally sound. Addressing these challenges from an academic research perspective is crucial for enabling broader adoption.
Scaling up the synthesis of this compound requires careful optimization of reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness. Research has demonstrated that for similar pyridine syntheses, a systematic study of parameters like solvents, bases, and catalysts can lead to significant improvements. researchgate.net For example, optimizing the Suzuki coupling of 4-bromo-2-methylpyridine (B16423) increased the reaction yield by 30% to a total of 81%. researchgate.net The inherent instability of some pyridinylboronic acids, which are prone to protodeboronation, presents a significant challenge. arkat-usa.org The development of stable boronic acid surrogates, such as boronic esters or MIDA boronates, is a key strategy to overcome this limitation, making the compounds more robust for multi-step syntheses. nih.govdigitellinc.com Gram-scale reaction sequences have been successfully performed for other pyridine syntheses, demonstrating the applicability of optimized methods to larger scales. rsc.org
Table 2: Optimization of Suzuki Coupling for a Bromo-Pyridine Derivative
| Catalyst | Base | Solvent System | Yield |
| Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/Water | Moderate researchgate.net |
| Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane/Water | 81% researchgate.net |
Modern synthetic chemistry places a strong emphasis on green chemistry to minimize environmental impact. rasayanjournal.co.in The synthesis of pyridine derivatives can be made more sustainable by adopting several green principles. These include the use of safer, environmentally friendly solvents, such as water or polyethylene (B3416737) glycol (PEG), and designing reactions that can be performed in biphasic systems to simplify product separation and catalyst recycling. researchgate.netbiosynce.com Microwave-assisted synthesis is another green technique that can dramatically shorten reaction times, reduce energy consumption, and often lead to purer products with higher yields compared to conventional heating methods. nih.govresearchgate.net Furthermore, the use of catalysis is a cornerstone of green chemistry, as it reduces the amount of reactants needed and can improve reaction selectivity. biosynce.com Iron-catalyzed cyclizations, for example, offer a less toxic and more abundant alternative to palladium for the synthesis of certain pyridines. rsc.org Applying these principles to the synthesis and subsequent reactions of this compound will be essential for its long-term viability in both academic and industrial settings. rasayanjournal.co.in
Q & A
Q. What are the standard synthetic routes for 4-Bromo-2-methoxypyridine-3-boronic acid, and how are intermediates validated?
The synthesis typically involves halogenation and boronation steps. For example, bromination of 2-methoxypyridine derivatives followed by Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) . Intermediates like 3-bromo-2-methoxypyridine (CAS 13472-59-8) are validated via HPLC (purity >95%) and NMR to confirm regioselectivity and absence of byproducts .
Q. What purification methods ensure high purity (>97%) of the final compound?
Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is commonly used. For boronic acids prone to hydrolysis, recrystallization in anhydrous THF/hexane mixtures is recommended. Evidence from similar compounds (e.g., 3-chloro-2-methoxypyridine-4-boronic acid) shows that repeated washing with cold ether removes residual catalysts, achieving >98% purity .
Q. How is the compound characterized spectroscopically?
- NMR : H NMR (DMSO-d₆) should show characteristic peaks: δ 8.30 (pyridine H), δ 3.90 (OCH₃), and δ 8.10 (B-OH, broad). B NMR (D₂O) typically appears at δ 28–32 ppm .
- LC-MS : ESI+ mode confirms molecular ion [M+H]⁺ at m/z 231.99 (C₆H₆BBrNO₃).
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronic acid?
Key parameters:
- Catalyst : Pd(PPh₃)₄ (2 mol%) in THF/H₂O (3:1) at 80°C improves coupling efficiency with aryl halides.
- Base : Cs₂CO₃ (2 eq.) minimizes protodeboronation.
- Additives : 1,4-dioxane (10% v/v) stabilizes the boronic acid. Contradictions in yield (60–85%) across studies may arise from trace oxygen; degassing solvents with N₂ is critical .
Q. What strategies mitigate hydrolysis or oxidative deboronation during storage?
- Storage : Anhydrous conditions (sealed vial with molecular sieves) at –20°C reduce hydrolysis. Evidence from 4-methoxyphenylboronic acid shows stability >6 months under these conditions .
- Handling : Use glove boxes for air-sensitive reactions. Pre-complexation with diethanolamine (1:1 molar ratio) stabilizes the boronic acid during prolonged reactions .
Q. How to resolve contradictions in reported solubility data for this compound?
Discrepancies in solubility (e.g., DMSO vs. THF) often arise from crystallinity variations. Experimental verification via saturation solubility assays (UV-Vis at λ = 260 nm) is advised. For example, batch-dependent solubility in DMSO ranges from 15–25 mg/mL; sonication (30 min) improves dispersion .
Q. What analytical methods detect trace impurities (e.g., boroxines) in the compound?
Q. How does the bromine substituent influence regioselectivity in electrophilic substitutions?
The bromine at position 4 directs electrophiles to the para position (C-5) due to its electron-withdrawing effect. Computational studies (DFT) on analogous compounds (e.g., 5-bromo-2-methoxypyridine) confirm higher electron density at C-5 (Mulliken charge: –0.32) compared to C-6 (–0.18) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
